molecular formula C9H18O9S2 B1681389 Salacinol CAS No. 200399-47-9

Salacinol

Cat. No. B1681389
M. Wt: 334.4 g/mol
InChI Key: SOWRVDSZMRPKRG-YRPOCYRVSA-N
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Description

Salacinol is a naturally occurring compound derived from Salacia species . It belongs to the class of organic compounds known as sulfuric acid monoesters . Salacinol has been isolated from the roots and stems of the genus Salacia plants such as Salacia reticulata Wight, S. oblonga Wall., and S. chinensis L., and observed for their antidiabetic effects .


Synthesis Analysis

The synthesis of Salacinol and related compounds has been a subject of research due to their potent α-glucosidase inhibitory activity . An appropriately protected epoxide was successfully designed and diastereoselectively synthesized from the easily accessible D-galactose. By use of this epoxide, S-alkylation of sulfides was successfully proceeded in a highly diastereoselective manner to afford Salacinol in a good total yield .


Molecular Structure Analysis

Salacinol has a unique structure—the thiosugar sulfonium cation is stabilized by the sulfate anion in the erythritol side chain by forming a spirobicyclic-like structure . The stereostructure of Salacinol has been elucidated based on various chemical reactions and spectroscopic analyses .


Chemical Reactions Analysis

Salacinol and its related compounds have been found to inhibit α-glucosidases, which catalyze the degradation of sugars . When taken just prior to a meal, α-glucosidase inhibitors slow the breakdown of ingested carbohydrates and starches and thus delay absorption of glucose into the bloodstream .

Scientific Research Applications

Synthesis and Structural Analysis

Salacinol, identified as one of the active principles in the aqueous extracts of Salacia reticulata, has been the focus of numerous synthetic studies aimed at resolving its structure and enhancing its availability for further research. Ghavami et al. (2001) detailed the synthesis of Salacinol and its isomers, establishing a foundation for understanding its biochemical activity and potential therapeutic applications (Ghavami et al., 2001). Further synthesis studies aimed at producing selenium and nitrogen analogues of Salacinol have provided insight into its mechanism as a glycosidase inhibitor, with implications for diabetes treatment (Johnston et al., 2002).

Antidiabetic and Anti-obesity Effects

Salacinol's antidiabetic effects stem from its ability to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates. Morikawa et al. (2021) reviewed the antidiabetic effects of Salacinol and related compounds isolated from the Salacia genus, highlighting their significance in the development of functional food ingredients aimed at obesity and diabetes prevention (Morikawa et al., 2021). Li et al. (2008) further discussed Salacia root's multimodal action, including α-glucosidase inhibition, which contributes to its beneficial effects in managing type 2 diabetes and obesity (Li et al., 2008).

Lipase Inhibition and Lipolytic Activities

In addition to its antidiabetic properties, Salacinol exhibits lipase inhibitory and lipolytic activities, offering a mild antiobesity effect. Yoshikawa et al. (2002) explored the antiobesity effects of Salacia reticulata extract, highlighting the role of Salacinol and its polyphenolic constituents in modulating lipid metabolism (Yoshikawa et al., 2002).

Safety And Hazards

According to the safety data sheet provided by FUJIFILM Wako Pure Chemical Corporation, Salacinol is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . Extracts from plants of the genus Salacia, which contain Salacinol, have been found to have good safety profiles in animal models, such as rats, mice, guinea pigs, and horses, and also in healthy adults, and in patients with borderline diabetes and type 2 diabetes .

Future Directions

Salacinol and its related compounds have been recognized for their potent α-glucosidase inhibitory activity, making them interesting candidates for a new type of anti-diabetic agent . Future research may focus on further understanding the mechanism of action of these compounds, improving their synthesis, and exploring their potential applications in the treatment of diabetes .

properties

IUPAC Name

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRVDSZMRPKRG-XESHOGEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salacinol

CAS RN

200399-47-9
Record name Salacinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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